molecular formula C12H11Cl2NO B3091887 Propyzamide-d3 (phenyl-2,4,6-d3) CAS No. 1219805-79-4

Propyzamide-d3 (phenyl-2,4,6-d3)

Cat. No.: B3091887
CAS No.: 1219805-79-4
M. Wt: 259.14 g/mol
InChI Key: PHNUZKMIPFFYSO-CRSPMMAGSA-N
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Description

Propyzamide-d3 (phenyl-2,4,6-d3) is a deuterated form of propyzamide, a selective pre-emergence herbicide. The compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification enhances its utility in various scientific research applications, particularly in the fields of environmental analysis and metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyzamide-d3 (phenyl-2,4,6-d3) is synthesized through a series of chemical reactions that involve the incorporation of deuterium atoms into the propyzamide molecule. The synthesis typically begins with the preparation of deuterated benzene, which is then subjected to chlorination to introduce chlorine atoms at specific positions on the benzene ring. The chlorinated intermediate is further reacted with N-(1,1-dimethyl-2-propyn-1-yl)amine to form the final product.

Industrial Production Methods

Industrial production of Propyzamide-d3 (phenyl-2,4,6-d3) involves large-scale chemical synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Propyzamide-d3 (phenyl-2,4,6-d3) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated amines.

Scientific Research Applications

Propyzamide-d3 (phenyl-2,4,6-d3) has a wide range of applications in scientific research:

    Environmental Analysis: Used as a reference standard for the detection and quantification of herbicides in environmental samples.

    Metabolic Studies: Employed in metabolic research to trace the pathways and fate of herbicides in biological systems.

    Chemical Research: Utilized in studies involving the synthesis and characterization of deuterated compounds.

    Pharmaceutical Research: Investigated for its potential use in drug development and pharmacokinetic studies.

Mechanism of Action

The mechanism of action of Propyzamide-d3 (phenyl-2,4,6-d3) involves the inhibition of microtubule assembly in plant cells. This disruption of microtubule function leads to the inhibition of cell division and growth, ultimately resulting in the death of the target weeds. The molecular targets include tubulin proteins, which are essential components of the microtubule network .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propyzamide-d3 (phenyl-2,4,6-d3) is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium labeling allows for more precise tracking and analysis in metabolic and environmental studies, making it a valuable tool for scientists .

Properties

IUPAC Name

3,5-dichloro-2,4,6-trideuterio-N-(2-methylbut-3-yn-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2NO/c1-4-12(2,3)15-11(16)8-5-9(13)7-10(14)6-8/h1,5-7H,2-3H3,(H,15,16)/i5D,6D,7D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHNUZKMIPFFYSO-CRSPMMAGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#C)NC(=O)C1=CC(=CC(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1Cl)[2H])Cl)[2H])C(=O)NC(C)(C)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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